2-(4-Aminopiperidin-4-yl)acetic acid
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Overview
Description
2-(4-Aminopiperidin-4-yl)acetic acid is a chemical compound with the molecular formula C7H14N2O2 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminopiperidin-4-yl)acetic acid typically involves the cyclization of amino alcohols. One common method is the chlorination of amino alcohols using thionyl chloride (SOCl2), which obviates the need for classical N-protection/O-activation/cyclization/deprotection sequences . This method is efficient and provides a straightforward route to the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of continuous flow processes, are likely applied to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(4-Aminopiperidin-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form piperidine derivatives with different substitution patterns.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted piperidine derivatives, which can have significant pharmacological activities .
Scientific Research Applications
2-(4-Aminopiperidin-4-yl)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Aminopiperidin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved include binding to active sites, altering enzyme activity, and modulating receptor functions .
Comparison with Similar Compounds
Similar Compounds
Piperidine: The parent compound of 2-(4-Aminopiperidin-4-yl)acetic acid, widely used in organic synthesis and medicinal chemistry.
2,5-Dimethylpiperidine: A derivative with different substitution patterns, used in the synthesis of pharmaceuticals and agrochemicals.
4-Piperidone: Another piperidine derivative with a ketone functional group, used in the synthesis of various organic compounds.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and carboxylic acid functional groups make it versatile for various chemical transformations and applications in drug design .
Properties
CAS No. |
933727-37-8 |
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Molecular Formula |
C7H14N2O2 |
Molecular Weight |
158.20 g/mol |
IUPAC Name |
2-(4-aminopiperidin-4-yl)acetic acid |
InChI |
InChI=1S/C7H14N2O2/c8-7(5-6(10)11)1-3-9-4-2-7/h9H,1-5,8H2,(H,10,11) |
InChI Key |
RYPZAKWOLNJEHN-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC(=O)O)N |
Origin of Product |
United States |
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